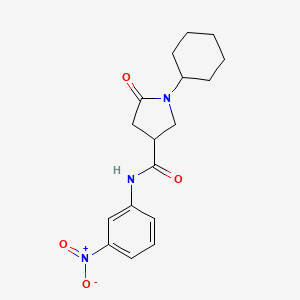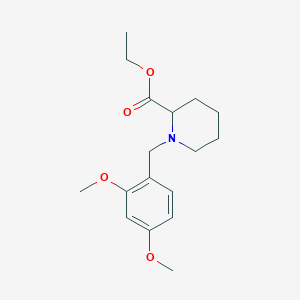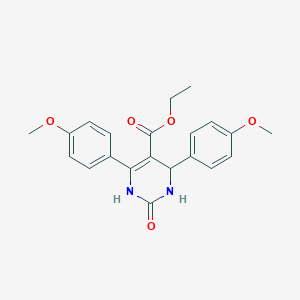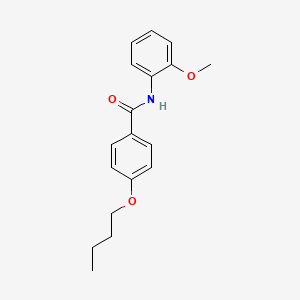![molecular formula C28H28F2N4O2 B5068911 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine], also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a stimulant and has been used as a recreational drug in some countries. However,
作用機序
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] acts as a stimulant by increasing the release and blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and produce stereotypic behaviors, such as repetitive grooming and head bobbing.
実験室実験の利点と制限
One advantage of using 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] in lab experiments is its high potency and selectivity for dopamine, serotonin, and norepinephrine transporters. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]. One area of interest is its potential as a treatment for depression and other mood disorders. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to have antidepressant-like effects in animal models, and further research may lead to the development of new treatments for these disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction and developing new treatments for drug abuse. Finally, further research may lead to the development of new derivatives of 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] with improved selectivity and potency for specific neurotransmitter transporters.
合成法
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1,3-diaminobenzene with phosgene to form 1,3-bis(chlorocarbonyl)benzene. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a base to form 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine].
科学的研究の応用
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been studied extensively for its potential use as a research tool in various fields. It has been shown to have affinity for dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has also been used in studies on drug abuse and addiction, as it has been shown to produce rewarding effects in animal models.
特性
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N4O2/c29-23-4-8-25(9-5-23)31-12-16-33(17-13-31)27(35)21-2-1-3-22(20-21)28(36)34-18-14-32(15-19-34)26-10-6-24(30)7-11-26/h1-11,20H,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNYBVKEOWFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-hydroxyphenyl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5068852.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5068867.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068888.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)

![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5068894.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5068906.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)
